
N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide is a synthetic peptide compound It is composed of multiple glycine residues, with an acetyl group at the N-terminus and a methyl group at the C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of glycine residues to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial glycine residue is attached to a resin.
Deprotection: The protecting group on the glycine is removed to allow for the addition of the next residue.
Coupling: The next glycine residue is coupled to the growing chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and an acid or base.
Oxidation: Oxidizing agents can modify the acetyl or methyl groups.
Substitution: Specific amino acids can be substituted within the peptide chain using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) can be used for amino acid substitution.
Major Products
Hydrolysis: Results in shorter peptide fragments or individual amino acids.
Oxidation: Produces oxidized derivatives of the original compound.
Substitution: Yields modified peptides with altered amino acid sequences.
Scientific Research Applications
N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmaceuticals: Potential use in drug delivery systems due to its stability and biocompatibility.
Material Science: Investigated for its potential in creating biocompatible materials for medical implants.
Biotechnology: Utilized in the development of peptide-based sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglycine: A simpler peptide with only one glycine residue.
N-Acetylglycylglycine: Contains two glycine residues.
N-Acetylglycylglycylglycine: Contains three glycine residues.
Uniqueness
N-Acetylglycylglycylglycylglycylglycylglycylglycyl-N-methylglycinamide is unique due to its extended glycine chain, which imparts specific structural and functional properties. Its stability and ability to form specific interactions make it valuable for various research and industrial applications.
Properties
CAS No. |
195060-86-7 |
|---|---|
Molecular Formula |
C19H31N9O9 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-acetamido-N-[2-[[2-[[2-[[2-[[2-[[2-[[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C19H31N9O9/c1-11(29)21-4-13(31)23-6-15(33)25-8-17(35)27-10-19(37)28-9-18(36)26-7-16(34)24-5-14(32)22-3-12(30)20-2/h3-10H2,1-2H3,(H,20,30)(H,21,29)(H,22,32)(H,23,31)(H,24,34)(H,25,33)(H,26,36)(H,27,35)(H,28,37) |
InChI Key |
ZVCCCTNHSNKWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
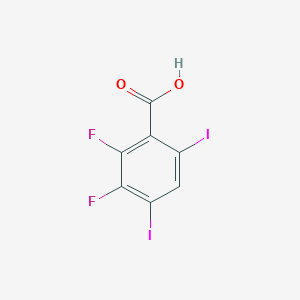
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)
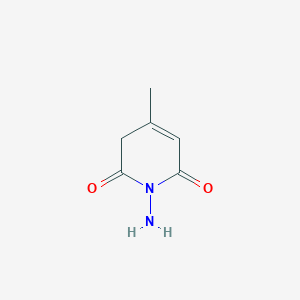

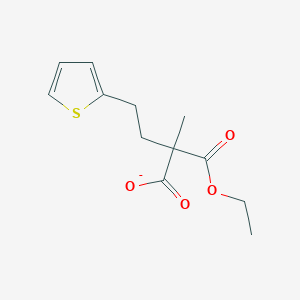
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
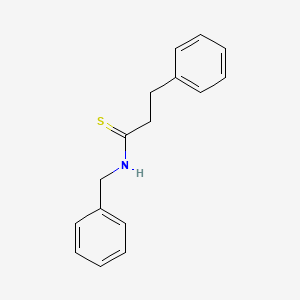
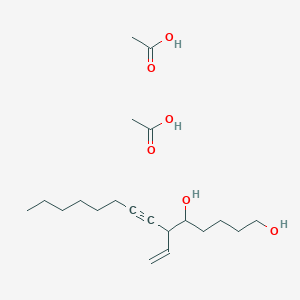


![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)

